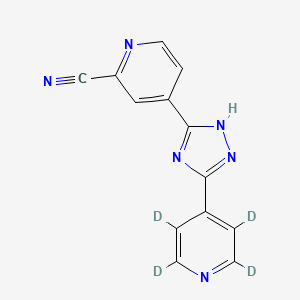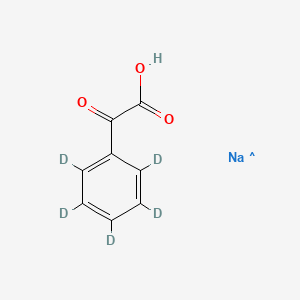
N-palmitoyl(d9) dihydrosphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CER10-d9, also known as N-palmitoyl (d9) dihydrosphingosine, is a deuterated form of N-palmitoyl dihydrosphingosine. This compound is a type of ceramide, which are lipid molecules found in high concentrations within the cell membrane of eukaryotic cells. Ceramides play a crucial role in maintaining the barrier function of the skin and are involved in various cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CER10-d9 involves the incorporation of deuterium atoms into the ceramide structure. The general synthetic route includes the following steps:
Synthesis of Dihydrosphingosine: This involves the reduction of sphingosine to dihydrosphingosine.
N-Acylation: The dihydrosphingosine is then acylated with palmitic acid to form N-palmitoyl dihydrosphingosine.
Deuteration: The final step involves the incorporation of deuterium atoms into the N-palmitoyl dihydrosphingosine to form CER10-d9.
Industrial Production Methods
Industrial production of CER10-d9 typically involves large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, often involving advanced techniques such as liquid chromatography and mass spectrometry for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
CER10-d9 can undergo various chemical reactions, including:
Oxidation: CER10-d9 can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form dihydroceramides.
Substitution: CER10-d9 can undergo substitution reactions where the palmitoyl group can be replaced with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acyl chlorides and anhydrides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Dihydroceramides.
Substitution: Various N-acyl dihydrosphingosines depending on the acyl group used.
Scientific Research Applications
CER10-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a deuterium-labeled internal standard in lipid extraction and analysis by liquid chromatography tandem-mass spectrometry (LC-MS/MS).
Biology: Studied for its role in cellular signaling pathways and its effects on cell membrane structure and function.
Medicine: Investigated for its potential therapeutic applications in skin barrier repair and treatment of skin disorders.
Mechanism of Action
CER10-d9 exerts its effects primarily through its role as a ceramide. Ceramides are essential components of the lipid bilayer of cell membranes and play a crucial role in maintaining the barrier function of the skin. They are involved in various cellular signaling pathways, including those regulating cell differentiation, proliferation, and apoptosis. The deuterium labeling in CER10-d9 allows for precise tracking and quantification in research studies, providing insights into the metabolism and function of ceramides .
Comparison with Similar Compounds
CER10-d9 is unique due to its deuterium labeling, which distinguishes it from other ceramides. Similar compounds include:
N-palmitoyl dihydrosphingosine: The non-deuterated form of CER10-d9.
N-stearoyl dihydrosphingosine: Another ceramide with a different acyl chain.
N-lignocerol dihydrosphingosine: A ceramide with a longer acyl chain.
N-nervonoyl dihydrosphingosine: A ceramide with a monounsaturated acyl chain.
CER10-d9’s deuterium labeling provides a unique advantage in research applications, allowing for more accurate and sensitive detection and quantification in analytical studies.
Properties
Molecular Formula |
C34H69NO3 |
|---|---|
Molecular Weight |
549.0 g/mol |
IUPAC Name |
13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1/i2D3,4D2,6D2,8D2 |
InChI Key |
GCGTXOVNNFGTPQ-PDMRHGGWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
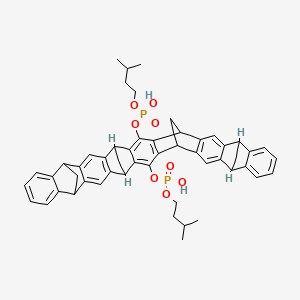

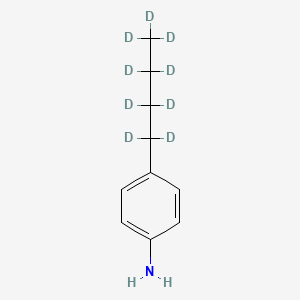
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)

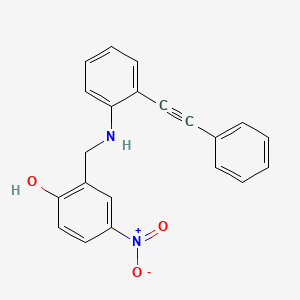
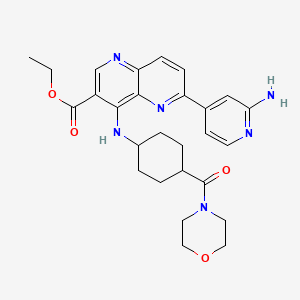
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
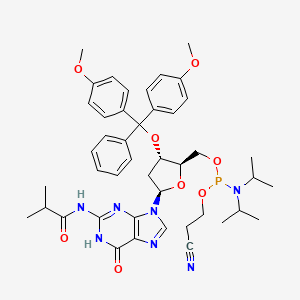
![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
